1-Methyl-1-tosylmethylisocyanide
Overview
Description
1-Methyl-1-tosylmethylisocyanide (CAS# 58379-80-9) is a research chemical with the molecular formula C10H11NO2S and a molecular weight of 209.26 . It is also known as 1-(1-isocyanoethylsulfonyl)-4-methylbenzene .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1-tosylmethylisocyanide includes a tosylmethyl group attached to an isocyanide group. The canonical SMILES representation isCC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-]
.
Scientific Research Applications
1-Methyl-1-tosylmethylisocyanide (TosMIC) and its derivatives represent a significant class of reagents in organic synthesis, particularly in the construction of heterocycles. These compounds serve as versatile building blocks in targeted organic synthesis, enabling the development of a wide array of heterocyclic compounds as well as natural products. The catalytic and technological innovations discussed highlight the synthetic potential of TosMIC and its derivatives in reactions with various aldehydes to afford valuable heterocycles. These reactions are notable for their efficiency and have been elaborated in numerous mechanistic schemes, underscoring the ease of reaction TosMIC facilitates in the synthesis of heterocyclic compounds. This review compiles the synthetic applications of TosMIC, shedding light on its role in facilitating the synthesis of complex organic molecules and its contributions to advancements in chemical synthesis technologies (Vchislo, Fedoseeva, & Verochkina, 2022).
Safety And Hazards
1-Methyl-1-tosylmethylisocyanide is classified as toxic if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
1-(1-isocyanoethylsulfonyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-4-6-10(7-5-8)14(12,13)9(2)11-3/h4-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOUPILQFWOEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453453 | |
Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-tosylmethylisocyanide | |
CAS RN |
58379-80-9 | |
Record name | 1-(1-Isocyanoethanesulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-isocyanoethanesulfonyl)-4-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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